molecular formula C17H17ClFNO2S B2445087 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1203302-59-3

2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2445087
CAS No.: 1203302-59-3
M. Wt: 353.84
InChI Key: XXUHYGWDKHHPMT-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with chloro and fluoro groups, and a side chain incorporating a thiophene ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.

    Introduction of the Side Chain: The side chain, 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl, can be synthesized separately through a series of reactions involving thiophene and tetrahydropyran intermediates. This side chain is then attached to the benzamide core via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the tetrahydropyran ring can undergo reduction to form different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, especially if modified to include boronic acid or halide groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) for tetrahydropyran reduction.

Major Products

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones from thiophene oxidation.

    Reduction Products: Reduced forms of the tetrahydropyran ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique electronic and steric characteristics of the compound.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The chloro and fluoro substituents could enhance binding affinity and selectivity, while the thiophene and tetrahydropyran moieties might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(methyl)benzamide: Lacks the complex side chain, making it less sterically hindered and potentially less selective in biological applications.

    2-chloro-6-fluoro-N-((4-(phenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a phenyl group instead of a thiophene, which could alter electronic properties and reactivity.

    2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethyl)benzamide: Variation in the length of the side chain, which might affect binding interactions and solubility.

Uniqueness

The unique combination of chloro, fluoro, thiophene, and tetrahydropyran groups in 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide provides a distinctive set of electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel pharmaceuticals or materials.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c18-12-3-1-4-13(19)15(12)16(21)20-11-17(6-8-22-9-7-17)14-5-2-10-23-14/h1-5,10H,6-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUHYGWDKHHPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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